Cas no 2171642-53-6 (10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane)

10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane structure
2171642-53-6 structure
商品名:10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane
CAS番号:2171642-53-6
MF:C9H15N5O2
メガワット:225.247700929642
CID:5895653
PubChem ID:165868383

10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane
    • EN300-1641659
    • 10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
    • 2171642-53-6
    • インチ: 1S/C9H15N5O2/c1-14-8(11-12-13-14)7-9(2-4-15-6-9)16-5-3-10-7/h7,10H,2-6H2,1H3
    • InChIKey: HTVLBWGCYNJGAM-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2=NN=NN2C)C21COCC2

計算された属性

  • せいみつぶんしりょう: 225.12257474g/mol
  • どういたいしつりょう: 225.12257474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 74.1Ų

10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641659-1.0g
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
1g
$1829.0 2023-05-26
Enamine
EN300-1641659-10.0g
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
10g
$7866.0 2023-05-26
Enamine
EN300-1641659-0.05g
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
0.05g
$1537.0 2023-05-26
Enamine
EN300-1641659-0.1g
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
0.1g
$1610.0 2023-05-26
Enamine
EN300-1641659-2500mg
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
2500mg
$3585.0 2023-09-22
Enamine
EN300-1641659-100mg
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
100mg
$1610.0 2023-09-22
Enamine
EN300-1641659-5000mg
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
5000mg
$5304.0 2023-09-22
Enamine
EN300-1641659-0.5g
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
0.5g
$1757.0 2023-05-26
Enamine
EN300-1641659-500mg
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
500mg
$1757.0 2023-09-22
Enamine
EN300-1641659-250mg
10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane
2171642-53-6
250mg
$1683.0 2023-09-22

10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decane 関連文献

10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報

10-(1-Methyl-1H-1,2,3,4-Tetrazol-5-yl)-2,6-Dioxa-9-Azaspiro[4.5]Decane: A Comprehensive Overview

The compound 10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane, with the CAS registry number 2171642-53-6, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spirocyclic structure and the presence of a tetrazole moiety, which contributes to its potential applications in drug design and materials science.

Recent studies have highlighted the importance of spirocyclic compounds like 10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane in the development of bioactive molecules. The spirocyclic framework provides a rigid structure that can enhance molecular stability and bioavailability. Additionally, the tetrazole group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically includes the formation of the spirocyclic core followed by the introduction of the tetrazole moiety. Researchers have explored various synthetic strategies to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of chiral spirocyclic frameworks with high enantioselectivity.

In terms of applications, 10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane has shown promise as a building block for drug discovery programs targeting various therapeutic areas. Its ability to modulate protein-protein interactions (PPIs) has made it a candidate for developing novel therapeutics against diseases such as cancer and neurodegenerative disorders.

Furthermore, the compound's unique structure has led to its investigation in materials science applications. The tetrazole group's reactivity and stability make it suitable for use in functional materials such as sensors and actuators. Recent research has demonstrated that incorporating this compound into polymer matrices can enhance their mechanical properties and responsiveness to external stimuli.

The study of 10-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2,6-dioxa-9-azaspiro[4.5]decane continues to be an active area of research due to its versatility and potential for innovation across multiple disciplines. As new synthetic methods and application areas emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.

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